Triallylsilane

Description

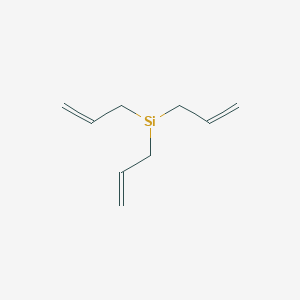

Structure

2D Structure

Properties

InChI |

InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJDHCMHJLNUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Triallylsilane (NMR, FTIR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Triallylsilane using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a valuable organosilane compound utilized in various chemical syntheses, including cross-linking reactions and as a precursor in materials science. Accurate spectroscopic analysis is crucial for its quality control, reaction monitoring, and the structural elucidation of its derivatives. This document outlines the expected spectral data, detailed experimental protocols, and visual representations of its structure and analytical workflow.

Spectroscopic Characterization of this compound

The structural formula of this compound is (CH₂=CHCH₂)₃SiH. Its characterization by NMR and FTIR spectroscopy reveals distinct features corresponding to its allyl and silyl (B83357) moieties.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

The ¹H NMR spectrum of this compound is characterized by signals arising from the allyl groups and the silicon-hydride (Si-H) proton. The protons of the allyl group are diastereotopic due to the chiral silicon center, which can lead to complex splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 - 5.7 | m | 3H | -CH=CH₂ |

| ~5.0 - 4.9 | m | 6H | -CH=CH₂ |

| ~3.7 - 3.6 | m | 1H | Si-H |

| ~1.7 - 1.6 | d | 6H | Si-CH₂- |

Note: The chemical shifts are predicted based on typical values for allylsilanes and are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~134 | -CH=CH₂ |

| ~115 | -CH=CH₂ |

| ~20 | Si-CH₂- |

Note: The chemical shifts are predicted based on typical values for allylsilanes and are relative to TMS at 0 ppm. The exact values may vary depending on the solvent and experimental conditions.

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.[1]

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2950 | C-H stretch | -CH₂- (aliphatic) |

| ~2120 | Si-H stretch | Silane |

| ~1630 | C=C stretch | Alkene |

| ~1410 | CH₂ scissoring | Alkene |

| ~995, 910 | =C-H bend | Alkene (out-of-plane) |

| ~880 | Si-C stretch | Alkylsilane |

Note: These are typical absorption ranges for the specified functional groups. The exact peak positions and intensities can be influenced by the molecular environment.[1]

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound are provided below.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single scan to check the signal intensity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Select the desired spectral range, typically 4000-400 cm⁻¹.

-

Choose an appropriate resolution, commonly 4 cm⁻¹.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Identify and label the characteristic absorption peaks.

-

Correlate the observed peaks with the known vibrational frequencies of the functional groups in this compound.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

In the Absence of Direct Data, a Technical Guide to the Inferred Thermal Stability and Decomposition Pathway of Triallylsilane

Executive Summary

Triallylsilane is a silicon hydride compound containing three allyl groups, making it a subject of interest for various chemical syntheses. Understanding its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide synthesizes information from related allylsilane compounds to project the thermal behavior of this compound. It is anticipated that this compound will undergo decomposition at elevated temperatures, likely initiating through pathways observed in similar molecules, such as Si-C bond homolysis or molecular elimination. This document outlines the probable decomposition mechanisms, presents inferred thermal stability data, details relevant experimental protocols for analysis, and provides visual representations of the decomposition pathway and analytical workflows.

Inferred Thermal Stability

While specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available, the thermal decomposition of analogous compounds provides a basis for estimating its stability.

| Compound | Decomposition Onset Temperature (°C) | Key Observations | Analytical Method |

| Allyltrimethylsilane | ~827 °C (1100 K) | Initiation of molecular elimination reactions.[1] | Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry |

| Allyltrichlorosilane | ~777 °C (1050 K) | Initiation of Si-C bond homolysis.[1] | Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry |

| This compound (Inferred) | 750 - 850 °C | Decomposition is expected to occur in a similar temperature range to its analogues, influenced by the weaker Si-H bond compared to the Si-CH3 bond in allyltrimethylsilane. | - |

Proposed Decomposition Pathway of this compound

The thermal decomposition of this compound is likely to proceed through a radical mechanism initiated by the homolytic cleavage of the weakest bond. The primary proposed pathway involves the initial fission of a silicon-allyl (Si-C) bond, which is a common decomposition route for allylsilanes.[1][2]

Initiation: The decomposition is expected to begin with the homolytic cleavage of one of the Si-C bonds to form an allyl radical and a diallylsilyl radical.

(CH₂=CHCH₂)₃SiH → (CH₂=CHCH₂)₂SiH• + •CH₂CH=CH₂

Propagation: The highly reactive radicals can then participate in a series of propagation steps, including hydrogen abstraction and further fragmentation. The diallylsilyl radical could undergo further decomposition.

Termination: The reaction ceases through the combination of various radical species.

The following diagram illustrates the proposed initial steps of the decomposition pathway for this compound.

Experimental Protocols

To empirically determine the thermal stability and decomposition pathway of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol provides a general framework for analyzing the thermal stability of a liquid organosilane like this compound using TGA/DSC.

Objective: To determine the onset of decomposition, mass loss as a function of temperature, and to identify endothermic or exothermic events.

Instrumentation:

-

A simultaneous TGA/DSC instrument.

-

Alumina or platinum crucibles.

-

Inert gas supply (e.g., Nitrogen, Argon).

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA crucible. Due to its volatility, a crucible with a lid may be necessary to prevent premature evaporation.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 900 °C).

-

-

Data Analysis:

-

The TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the initial significant weight loss.

-

The DSC curve will indicate thermal events such as melting, boiling, and decomposition (as endothermic or exothermic peaks).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines the analysis of decomposition products of this compound.

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Instrumentation:

-

A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Inert pyrolysis sample cups.

-

Helium carrier gas.

Procedure:

-

Sample Preparation: A small amount of this compound (in the microgram range) is loaded into a pyrolysis sample cup.

-

Pyrolysis:

-

The sample cup is introduced into the pyrolyzer.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 800 °C) in an inert atmosphere (helium). This "flash pyrolysis" ensures rapid and reproducible decomposition.

-

-

GC Separation:

-

The volatile pyrolysis products are swept by the carrier gas into the GC column.

-

The GC oven is programmed with a temperature ramp (e.g., starting at 40 °C and increasing to 300 °C) to separate the individual components of the pyrolysate.

-

-

MS Detection and Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and detects the fragments based on their mass-to-charge ratio.

-

The resulting mass spectra are compared against a library (e.g., NIST) to identify the decomposition products.

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a volatile organosilane compound like this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the experimental stages and the information obtained for understanding the thermal decomposition of this compound.

References

- 1. Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry - ProQuest [proquest.com]

- 2. Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry [escholarship.org]

Quantum Chemical Calculations for Triallylsilane Reactivity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallylsilane (TAS) is a trifunctional organosilicon compound with three reactive allyl groups, making it a versatile precursor in materials science and organic synthesis. The reactivity of its Si-H bond and the carbon-carbon double bonds of the allyl groups allows for a variety of transformations, primarily through hydrosilylation and thiol-ene addition reactions. Understanding the underlying mechanisms and energetics of these reactions is crucial for controlling product selectivity and reaction efficiency. This technical guide provides an in-depth analysis of this compound's reactivity through the lens of quantum chemical calculations, supported by experimental data and detailed protocols.

Reactivity Landscape of this compound

The primary modes of reactivity for this compound investigated through computational chemistry are hydrosilylation and radical thiol-ene additions.

Hydrosilylation of this compound

Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a fundamental reaction in organosilicon chemistry.[1] This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum or rhodium.[2][3]

Mechanism: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][4] A modified Chalk-Harrod mechanism is often considered for rhodium catalysts.[2] Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate steps of these catalytic cycles.[5]

Logical Flow of Catalytic Hydrosilylation

Caption: Generalized catalytic cycle for hydrosilylation.

Thiol-Ene Addition to this compound

The radical-mediated thiol-ene reaction is a "click" chemistry process involving the addition of a thiol to an alkene.[7][8] This reaction is known for its high efficiency, functional group tolerance, and mild reaction conditions.[9]

Mechanism: The reaction proceeds via a radical chain mechanism, initiated by a radical source (e.g., photoinitiator).[8] A thiyl radical is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to propagate the chain.[8]

Radical Thiol-Ene Reaction Mechanism

Caption: Radical chain mechanism for the thiol-ene reaction.

Quantitative Data from Quantum Chemical Calculations

Detailed computational studies, particularly by Northrop and Coffey, have provided a wealth of quantitative data on the energetics of thiol-ene reactions with various alkenes, including those with structures analogous to the allyl groups of this compound.[7][10][11] The following tables summarize the calculated thermodynamic and kinetic parameters for the reaction of methyl mercaptan with methyl allyl ether, which serves as a model for the reactivity of this compound's allyl groups. The calculations were performed at the CBS-QB3 level of theory.[7]

Table 1: Calculated Enthalpies (ΔH°) and Gibbs Free Energies (ΔG°) of Reaction for the Thiol-Ene Addition to Methyl Allyl Ether (kcal/mol)

| Reaction Step | ΔH° | ΔG° |

| Propagation | ||

| Addition of CH₃S• to Alkene | -18.2 | -10.5 |

| Chain Transfer | ||

| H-abstraction by Carbon Radical | -10.9 | -10.8 |

| Overall Reaction | -29.1 | -21.3 |

Data sourced from Northrop and Coffey, J. Am. Chem. Soc. 2012, 134, 33, 13804–13817.[7]

Table 2: Calculated Enthalpy (ΔH‡) and Gibbs Free Energy (ΔG‡) of Activation for the Thiol-Ene Addition to Methyl Allyl Ether (kcal/mol)

| Reaction Step | ΔH‡ | ΔG‡ |

| Propagation | ||

| Addition of CH₃S• to Alkene | 2.3 | 8.1 |

| Chain Transfer | ||

| H-abstraction by Carbon Radical | 3.5 | 9.4 |

Data sourced from Northrop and Coffey, J. Am. Chem. Soc. 2012, 134, 33, 13804–13817.[7]

Experimental and Computational Protocols

Synthesis of this compound

A representative procedure for the synthesis of this compound is adapted from methods for preparing similar organosilanes.

Experimental Workflow for this compound Synthesis

Caption: A typical workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with trichlorosilane in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled to 0°C in an ice bath. Allylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Kinetic Analysis of this compound Reactivity

The kinetics of this compound's reactions can be monitored using techniques like NMR spectroscopy or GC-MS to determine reaction rates and activation parameters, which can then be compared with computational predictions.

Protocol for Kinetic Study (Thiol-Ene Reaction):

-

Sample Preparation: In an NMR tube, a solution of this compound, a thiol (e.g., 1-butanethiol), a radical initiator (e.g., AIBN), and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃) is prepared.

-

Reaction Monitoring: The reaction is initiated by heating the NMR tube to a specific temperature in the NMR spectrometer. ¹H NMR spectra are acquired at regular time intervals.

-

Data Analysis: The disappearance of the allyl proton signals of this compound and the appearance of the product signals are integrated relative to the internal standard to determine the concentrations of reactants and products over time.

-

Rate Determination: The reaction rates are determined by plotting the concentration versus time data. The experiment is repeated at different temperatures to construct an Eyring plot and determine the activation parameters (ΔH‡ and ΔS‡).

Computational Methodology

High-level quantum chemical calculations are employed to model the reaction pathways and determine the energetics.

Computational Workflow

Caption: A typical workflow for quantum chemical calculations.

Protocol:

-

Method Selection: A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d), is chosen for initial geometry optimizations. For more accurate energies, a higher-level method like CBS-QB3 or coupled-cluster theory is often employed for single-point energy calculations on the optimized geometries.[7]

-

Geometry Optimization: The geometries of all reactants, products, intermediates, and transition states are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.

-

Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products.

-

Energetics: Single-point energy calculations at a high level of theory are used to obtain accurate electronic energies. These are combined with the thermal corrections from the frequency calculations to determine the enthalpies and Gibbs free energies of reaction and activation.

Conclusion

Quantum chemical calculations provide powerful insights into the reactivity of this compound, particularly for hydrosilylation and thiol-ene addition reactions. While detailed computational data for the hydrosilylation of this compound itself is an area for future research, analogous systems and established mechanistic principles offer a strong predictive framework. For the thiol-ene reaction, extensive computational data on similar alkenes provides reliable quantitative estimates of the reaction's energetics. The combination of these computational models with targeted experimental studies, following the protocols outlined in this guide, will continue to advance the rational design of new materials and synthetic methodologies based on this versatile organosilicon building block.

References

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]

- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Triallylsilane CAS number and molecular properties

Despite repeated attempts to gather information on Triallylsilane, the search results have consistently and incorrectly provided data for Triethylsilane. This indicates a significant lack of readily available, specific technical information for this compound in publicly accessible databases.

Therefore, this in-depth technical guide will focus on Triethylsilane , a closely related and well-documented organosilicon compound, while clearly noting the distinction. It is crucial for the reader to understand that the following information pertains to Triethylsilane (CAS No. 617-86-7) and not this compound.

An In-depth Technical Guide to Triethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsilane is an organosilicon compound with the chemical formula (C₂H₅)₃SiH. It is a trialkylsilane that is notable for its reactive silicon-hydride (Si-H) bond, which makes it a valuable reagent in organic synthesis.[1][2] This colorless liquid is frequently employed as a mild and selective reducing agent and as a precursor for the formation of silyl (B83357) ethers.[1] Its utility in synthetic organic chemistry, particularly in the pharmaceutical industry, stems from its compatibility with a wide range of functional groups.[3][4][5]

Molecular Properties of Triethylsilane

A comprehensive summary of the key molecular and physical properties of Triethylsilane is provided in the table below.

| Property | Value |

| CAS Number | 617-86-7 |

| Molecular Formula | C₆H₁₆Si[6][7] |

| Molecular Weight | 116.28 g/mol [6][7] |

| Appearance | Colorless liquid[1][3] |

| Boiling Point | 107-108 °C[6][8] |

| Melting Point | -157 °C[6] |

| Density | 0.728 g/mL at 25 °C[6][9] |

| Refractive Index | n20/D 1.412[6][9] |

| Flash Point | -6 °C (21.2 °F)[10][11] |

| Solubility | Soluble in hydrocarbons, halocarbons, and ethers; insoluble in water.[2][12] |

Synthesis of Triethylsilane

A common laboratory-scale synthesis of Triethylsilane involves the reduction of triethylchlorosilane. One documented method utilizes sodium hydride and trimethyl borate (B1201080) to prepare a sodium trihydroxyborohydride intermediate, which then reacts with triethylchlorosilane.[13]

A general workflow for this synthesis is outlined below:

References

- 1. Triethylsilane - Wikipedia [en.wikipedia.org]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 4. The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. Triethylsilane: General description,Application and Production_Chemicalbook [chemicalbook.com]

- 6. 617-86-7 CAS MSDS (Triethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Triethylsilane | C6H16Si | CID 12052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Triethylsilane | 617-86-7 | FT53779 | Biosynth [biosynth.com]

- 9. Triethylsilane 99 617-86-7 [sigmaaldrich.com]

- 10. 三乙基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. トリエチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Solubility of Triallylsilane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility characteristics of triallylsilane in common organic solvents. Due to a notable lack of specific quantitative data for this compound in publicly available scientific literature, this document leverages qualitative data for the structurally similar organosilane, triethylsilane, as a predictive reference. It is strongly recommended that users perform their own solubility assessments for their specific applications. This guide furnishes detailed, generalized experimental protocols for both qualitative and quantitative solubility determination to that end.

Introduction to this compound

This compound ((CH₂=CHCH₂)₃SiH) is an organosilicon compound characterized by a central silicon atom bonded to three allyl groups and one hydrogen atom. Its unique structure, featuring reactive Si-H and C=C bonds, makes it a versatile reagent in organic synthesis, particularly in hydrosilylation reactions, as a crosslinking agent, and in the production of silicon-containing polymers and materials. Understanding its solubility is critical for reaction design, purification processes, and formulation development.

Predicted Solubility Profile

The following table summarizes the qualitative solubility of triethylsilane , which is anticipated to be a reasonable proxy for this compound.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Reference |

| Hydrocarbons | Hexane, Heptane, Benzene, Toluene | Soluble / Miscible | Triethylsilane is reported to be soluble in hydrocarbons. |

| Halocarbons | Dichloromethane, Chloroform | Soluble / Miscible | Triethylsilane is reported to be soluble in halocarbons. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Triethylsilane is reported to be soluble in ethers. |

| Polar Aprotic | Acetone, Ethyl Acetate (B1210297) | Likely Soluble / Miscible | Triethylsilane is noted as being soluble in ethyl acetate and acetone.[1] |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | While one source suggests triethylsilane is soluble in ethanol, organosilanes with significant hydrocarbon character generally have limited solubility in highly polar protic solvents.[1] |

| Water | Water (H₂O) | Insoluble / Immiscible | Organosilicon compounds like triethylsilane are generally insoluble in water due to their hydrophobic nature. Some sources note that it may decompose in contact with water.[2] |

Disclaimer: This data is for triethylsilane and should be used as an estimation for this compound. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a liquid analyte, such as this compound, in organic solvents.

Protocol 1: Qualitative Determination of Miscibility by Visual Test

This method provides a rapid, qualitative assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., hexane, toluene, THF, acetone, ethanol)

-

Small, clean, dry test tubes with stoppers or caps

-

Calibrated pipettes or graduated cylinders

Procedure:

-

Add 2 mL of the selected organic solvent to a clean, dry test tube.

-

Add 2 mL of this compound to the same test tube.

-

Stopper the test tube and gently invert it 5-10 times to ensure thorough mixing.

-

Allow the mixture to stand at a constant temperature (e.g., 25°C) for 5-10 minutes.

-

Observe the resulting mixture against a well-lit background.

Interpretation of Results:

-

Miscible: A single, clear, and homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The mixture appears cloudy or turbid, or it may form a single phase that separates upon standing.

Protocol 2: Quantitative Solubility Determination by the Saturation Shake-Flask Method

This is a standard method to determine the equilibrium solubility of a substance in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (Teflon/PTFE recommended for organic solvents)

Procedure:

Part A: Preparation of a Saturated Solution

-

Add a known volume of the chosen solvent (e.g., 10 mL) to a glass vial.

-

Add an excess amount of this compound to the solvent. "Excess" means adding enough so that a separate, undissolved phase of this compound is clearly visible even after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

Part B: Sample Analysis

-

After the equilibration period, stop the agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved this compound to settle or separate.

-

Carefully withdraw a sample from the upper, solvent-rich layer using a pipette or syringe. Do not disturb the lower, undissolved layer.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of your analytical method (e.g., GC). A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations to create a calibration curve.

-

Analyze the diluted sample and the standard solutions using the analytical instrument (e.g., GC).

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of this compound solubility.

Caption: A flowchart outlining the key steps for the quantitative determination of solubility.

References

An In-depth Technical Guide to the Hydrolytic Stability of the Si-H Bond in Triallylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of the silicon-hydride (Si-H) bond in triallylsilane. While specific kinetic data for the hydrolysis of this compound is not extensively available in peer-reviewed literature, this document synthesizes information on the general principles of hydrosilane hydrolysis, factors influencing the reaction, relevant analytical techniques, and data from analogous triorganosilanes. This guide aims to equip researchers with the foundational knowledge to understand and predict the behavior of this compound in aqueous environments, a critical consideration in its various applications, including as a crosslinking agent and in surface modification.

Introduction

This compound [(CH₂=CHCH₂)₃SiH] is an organosilane featuring three allyl groups and one hydride ligand attached to a central silicon atom. The reactivity of the Si-H bond is of paramount importance in its chemical transformations. In the presence of water, this bond is susceptible to hydrolysis, a reaction that can significantly impact the performance and stability of materials derived from this compound. Understanding the kinetics and mechanism of this hydrolytic cleavage is crucial for controlling its reactivity and ensuring the desired outcomes in various applications.

This guide will delve into the fundamental aspects of the hydrolytic stability of the Si-H bond, drawing parallels from closely related organohydrosilanes to provide a predictive framework for the behavior of this compound.

General Mechanism of Si-H Bond Hydrolysis

The hydrolysis of the Si-H bond in organosilanes is a chemical reaction where the silicon-hydride bond is cleaved by water to form a silanol (B1196071) (Si-OH) and hydrogen gas. This reaction can be catalyzed by acids, bases, or metal complexes.[1]

The overall reaction can be represented as:

R₃SiH + H₂O → R₃SiOH + H₂

The resulting silanol is often an intermediate that can undergo subsequent condensation reactions with other silanols to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.

Factors Influencing the Hydrolytic Stability of the Si-H Bond

The rate of Si-H bond hydrolysis is influenced by several factors:

-

Electronic Effects: The electronegativity of the substituents on the silicon atom plays a crucial role. Electron-withdrawing groups can increase the positive partial charge on the silicon atom, making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups can decrease the reactivity of the Si-H bond.

-

Steric Hindrance: Bulky substituents around the silicon atom can sterically hinder the approach of a water molecule, thereby slowing down the rate of hydrolysis. In this compound, the allyl groups, while not excessively bulky, will influence the accessibility of the Si-H bond.

-

pH of the Medium: The hydrolysis of the Si-H bond can be catalyzed by both acids and bases.[2] Generally, the reaction is slow in neutral water but is accelerated under acidic or basic conditions.

-

Catalysts: Various metal complexes, particularly those of platinum, rhodium, and iridium, are known to catalyze the hydrolysis of hydrosilanes.[1][3][4][5] The presence of such catalysts, even in trace amounts, can significantly accelerate the degradation of the Si-H bond.

-

Solvent: The polarity and composition of the solvent can influence the rate of hydrolysis. While hydrolysis is a reaction with water, co-solvents can affect the solubility of the silane (B1218182) and the availability of water at the reaction center.[6]

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis.

Quantitative Data on Hydrolytic Stability

Direct quantitative kinetic data, such as reaction rates, half-lives, and activation energies for the hydrolysis of the Si-H bond in this compound, is scarce in the published literature. However, studies on analogous triorganosilanes provide valuable insights. For instance, triethylsilane is known to be relatively stable in water but can release hydrogen gas in the presence of acids, bases, or certain metal catalysts.[7][8]

A study on the aqueous stability of various hydrosilanes at neutral pH provides a useful comparison. While this study did not include this compound, it offers a framework for understanding the relative stability of different classes of hydrosilanes.

Table 1: Comparative Hydrolytic Stability of Various Hydrosilanes at Neutral pH (Conceptual)

| Class of Hydrosilane | General Structure | Relative Stability | Notes |

| Trialkylsilane | R₃SiH | Generally Stable | Stability decreases with increasing steric bulk of R groups. |

| Triarylsilane | Ar₃SiH | Generally Stable | Aryl groups can influence stability through electronic effects. |

| Dialkylsilane | R₂SiH₂ | Moderately Stable | More reactive than trialkylsilanes due to the presence of two Si-H bonds. |

| Monoalkylsilane | RSiH₃ | Least Stable | The presence of three Si-H bonds leads to higher reactivity. |

This table is a conceptual representation based on general trends in hydrosilane reactivity and is not based on direct experimental data for all classes.

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of the Si-H bond in this compound can be monitored using various spectroscopic techniques. A general workflow for such an analysis is presented below.

General Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 8. chemistry.msu.edu [chemistry.msu.edu]

Discovering novel synthetic routes for Triallylsilane derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel catalytic methods for the synthesis of functionalized allylsilanes, including derivatives of triallylsilane. Allylsilanes are versatile intermediates in organic synthesis, valued for their stability and unique reactivity in constructing complex molecular architectures. The methodologies presented herein move beyond classical approaches, offering improved efficiency, selectivity, and functional group tolerance, which are critical for applications in pharmaceutical and materials science. This document details three cutting-edge catalytic systems, providing comprehensive data, experimental protocols, and mechanistic diagrams to facilitate their adoption and further development.

Palladium-Catalyzed Allylic C-OH Functionalization

A significant advancement in allylsilane synthesis involves the direct use of allylic alcohols via palladium-catalyzed C-OH bond functionalization. This method is noteworthy for its mild, neutral reaction conditions and its avoidance of additives, presenting a cost-effective and environmentally considerate alternative to traditional methods that require substrate pre-activation.

Quantitative Data Summary

The palladium-catalyzed silylation demonstrates broad substrate scope with consistent high yields and excellent regioselectivity for the linear product.

| Entry | Allylic Alcohol Substrate | Silyl (B83357) Source | Product | Yield (%) | Ref. |

| 1 | Cinnamyl alcohol | Hexamethyldisilane (B74624) | (E)-cinnamyl(trimethyl)silane | 84 | [1] |

| 2 | (E)-Hex-2-en-1-ol | Hexamethyldisilane | (E)-1-(trimethylsilyl)hex-2-ene | 81 | [1] |

| 3 | Geraniol | Hexamethyldisilane | Trimethyl((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)silane | 75 | [1] |

| 4 | 1-Phenylprop-2-en-1-ol | Hexamethyldisilane | (E)-trimethyl(3-phenylallyl)silane | 78 | [1] |

| 5 | Cinnamyl alcohol | 1,2-Diphenyltetramethyldisilane | (E)-cinnamyl(dimethylphenyl)silane | 88 | [1] |

Experimental Protocol

General Procedure for the Palladium-Catalyzed Silylation of Allylic Alcohols: To a vial, the allylic alcohol (0.5 mmol), hexamethyldisilane (1.0 mmol), and a magnetic stir bar are added. A stock solution of the palladium catalyst, Pd(BF₄)₂(MeCN)₄ (5 mol %, 0.025 mmol), in a 1:1 mixture of DMSO/MeOH (1.0 mL) is then added. The vial is sealed and the reaction mixture is stirred at 50 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired allylsilane.[1]

Catalytic Cycle Workflow

The proposed mechanism involves the activation of the allylic alcohol by the palladium catalyst, followed by a nucleophilic attack of the silyl group.

Ni/Cu-Catalyzed Regiodivergent Silylation of Allylic Alcohols

A dual nickel/copper catalytic system enables the silylation of allylic alcohols with remarkable control over regioselectivity. By carefully selecting the phosphine (B1218219) ligand on the nickel catalyst, the reaction can be directed to produce either the linear or branched allylsilane derivative. This method utilizes silylboranes as the silicon source and offers a powerful tool for synthesizing structurally diverse allylsilanes.

Quantitative Data Summary

The choice of ligand dictates the reaction outcome, providing access to either linear or branched products in high yields and selectivity.

| Entry | Substrate | Ligand | Product Type | Yield (%) | Ratio (Linear:Branched) | Ref. |

| 1 | Cinnamyl alcohol | PCy₃ | Linear | 91 | >99:1 | [2] |

| 2 | Cinnamyl alcohol | PEt₃ | Branched | 85 | 5:95 | [2] |

| 3 | (E)-1-Phenylbut-2-en-1-ol | dcype | Linear | 88 | >99:1 | [2] |

| 4 | (E)-1-Phenylbut-2-en-1-ol | PEt₃ | Branched | 82 | 10:90 | [2] |

| 5 | Oct-1-en-3-ol | PCy₃ | Linear | 86 | >99:1 | [2] |

| 6 | Oct-1-en-3-ol | PEt₃ | Branched | 79 | 12:88 | [2] |

PCy₃ = Tricyclohexylphosphine, PEt₃ = Triethylphosphine, dcype = 1,2-Bis(dicyclohexylphosphino)ethane.

Experimental Protocol

Typical Experimental Procedure for Ni/Cu-Catalyzed Silylation: In a nitrogen-filled glovebox, an oven-dried vial is charged with Ni(cod)₂ (5 mol %), the desired phosphine ligand (10 mol %), and CuF₂ (15 mol %). Anhydrous THF (0.5 mL) is added, and the mixture is stirred for 10 minutes. The allylic alcohol (0.2 mmol) and silylborane (0.3 mmol) are then added sequentially. The vial is sealed and the reaction is stirred at room temperature for 24 hours. Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the functionalized allylsilane.[3]

Logical Workflow for Regioselectivity

The selection of the phosphine ligand is the critical determinant for the regiochemical outcome of the silylation.

Photoredox/Cobalt-Catalyzed Dehydrogenative Silylation

Representing the frontier of catalytic innovation, this method achieves the dehydrogenative silylation of alkenes using a synergistic combination of photoredox, hydrogen-atom transfer (HAT), and cobalt catalysis.[4] This oxidant-free transformation is characterized by its high atom economy, releasing only hydrogen gas as a byproduct. It operates under very mild conditions, utilizing visible light to drive the reaction, and demonstrates excellent functional group tolerance.

Quantitative Data Summary

This protocol is effective for a range of unactivated alkenes and various silanes, consistently providing good to excellent yields.

| Entry | Alkene Substrate | Silane (B1218182) | Product | Yield (%) | Ref. |

| 1 | 4-Phenyl-1-butene | Phenyldimethylsilane | (E)-Dimethyl(4-phenylbut-2-en-1-yl)(phenyl)silane | 85 | [5] |

| 2 | Allylbenzene | Triethylsilane | (E)-Triethyl(3-phenylallyl)silane | 82 | [5] |

| 3 | 1-Octene | Triethylsilane | (E)-Triethyl(oct-2-en-1-yl)silane | 78 | [5] |

| 4 | (Allyloxy)benzene | Phenyldimethylsilane | (E)-Dimethyl(phenyl)(3-phenoxyallyl)silane | 75 | [5] |

| 5 | N-allyl-N-tosylaniline | Triethylsilane | (E)-Triethyl(3-(N-phenyl-4-methylphenylsulfonamido)allyl)silane | 92 | [5] |

Experimental Protocol

General Procedure for Dehydrogenative Silylation: An oven-dried Schlenk tube is charged with the photocatalyst (e.g., an iridium complex, 1 mol %), a cobalt salt (5 mol %), and a hydrogen-atom transfer (HAT) catalyst (10 mol %). The tube is evacuated and backfilled with argon. The alkene (0.2 mmol), silane (0.4 mmol), and anhydrous solvent (e.g., DCE, 1.0 mL) are added under argon. The mixture is degassed via freeze-pump-thaw cycles. The tube is then placed before a blue LED light source and stirred at room temperature for 24-48 hours. After the reaction, the solvent is evaporated, and the residue is purified directly by flash column chromatography on silica gel to afford the pure allylsilane.[4]

Experimental Workflow Diagram

The operational workflow for this photocatalytic reaction is straightforward, emphasizing inert atmosphere techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Dehydrogenative Silylation of Alkenes for the Synthesis of Substituted Allylsilanes by Photoredox, Hydrogen-Atom Transfer, and Cobalt Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Reactions of Triallylsilane with Organic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallylsilane, a tetraorganosilane featuring three reactive allyl groups and a silicon-hydride bond (or a fourth organic substituent), is a versatile reagent in organic synthesis. Its unique structure allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. The presence of allyl moieties enables participation in cross-coupling reactions, hydrosilylation, and various electrophilic additions, while the Si-H bond (in the case of triallyl(hydro)silane) can be utilized in reduction and radical-mediated processes. This technical guide provides a comprehensive overview of the exploratory reactions of this compound with various organic substrates, focusing on key experimental protocols, quantitative data, and mechanistic pathways to facilitate its application in research and drug development.

Palladium-Catalyzed Cross-Coupling Reactions of Triallyl(aryl)silanes

A significant application of this compound derivatives is in palladium-catalyzed cross-coupling reactions, particularly for the synthesis of biaryls and unsymmetrical terphenyls. Triallyl(aryl)silanes serve as stable, moisture- and air-tolerant alternatives to other organometallic reagents in Hiyama-type couplings.

Reaction with Aryl Bromides and Chlorides

The cross-coupling of triallyl(aryl)silanes with aryl bromides and chlorides proceeds efficiently in the presence of a palladium catalyst and a fluoride (B91410) activator. The allyl groups are readily cleaved in situ, facilitating the transmetalation step.

Experimental Protocol: General Procedure for the Cross-Coupling of Triallyl(aryl)silanes with Aryl Halides

To a solution of the aryl halide (1.0 mmol) and the triallyl(aryl)silane (1.2 mmol) in a suitable solvent (e.g., DMSO/H₂O or THF/H₂O, 5 mL), the palladium catalyst (e.g., PdCl₂/PCy₃ or [(η³-C₃H₅)PdCl]₂) and a fluoride source (e.g., TBAF, 1.5 mmol) are added. The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Data Presentation: Representative Yields for the Cross-Coupling of Triallyl(phenyl)silane with Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | PdCl₂/PCy₃ | DMSO/H₂O | 90 | 12 | 88 |

| 2 | 4-Bromotoluene | PdCl₂/PCy₃ | DMSO/H₂O | 90 | 12 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂/PCy₃ | DMSO/H₂O | 90 | 16 | 85 |

| 4 | 4-Chlorobenzonitrile | [(η³-C₃H₅)PdCl]₂ / Ligand | THF/H₂O | 100 | 24 | 78 |

| 5 | 2-Bromopyridine | PdCl₂/PCy₃ | DMSO/H₂O | 90 | 14 | 81 |

| 6 | 1-Chloro-4-nitrobenzene | [(η³-C₃H₅)PdCl]₂ / Ligand | THF/H₂O | 100 | 24 | 75 |

*Ligand: 2-[2,4,6-(i-Pr)₃C₆H₂]-C₆H₄PCy₂. Data is representative and based on typical outcomes for Hiyama cross-coupling reactions.

Mandatory Visualization: Hiyama Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle for the Hiyama cross-coupling reaction.

Hydrosilylation Reactions

This compound, possessing a reactive Si-H bond, can undergo hydrosilylation reactions with unsaturated compounds such as alkenes and alkynes. This reaction provides a direct method for the synthesis of more complex organosilanes. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.

Hydrosilylation of Alkenes

The addition of the Si-H bond of this compound across a carbon-carbon double bond of an alkene leads to the formation of an alkylthis compound. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the choice of catalyst and the steric and electronic properties of the alkene.

Experimental Protocol: General Procedure for the Platinum-Catalyzed Hydrosilylation of Alkenes

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the alkene (1.0 mmol) and a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst, 0.01 mol%) are dissolved in a dry, inert solvent (e.g., toluene (B28343) or THF, 5 mL). This compound (1.1 mmol) is then added dropwise to the stirred solution at room temperature. The reaction mixture is then stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by GC-MS or ¹H NMR. After complete consumption of the starting materials, the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation or column chromatography to yield the alkylthis compound product.

Data Presentation: Representative Data for the Hydrosilylation of Various Alkenes with this compound

| Entry | Alkene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |

| 1 | 1-Octene | Karstedt's Catalyst | Toluene | 25 | 4 | 95 | >99:1 |

| 2 | Styrene | Speier's Catalyst | THF | 60 | 6 | 89 | 90:10 |

| 3 | Cyclohexene | Karstedt's Catalyst | Toluene | 50 | 8 | 91 | - |

| 4 | Allyl benzene (B151609) | Speier's Catalyst | Toluene | 60 | 6 | 85 | >99:1 |

Data is representative and based on typical outcomes for platinum-catalyzed hydrosilylation reactions.

Mandatory Visualization: Experimental Workflow for Hydrosilylation

Caption: General workflow for the hydrosilylation of alkenes.

Radical-Mediated Reactions

The Si-H bond in this compound can also participate in radical chain reactions. Upon initiation, a silyl (B83357) radical is formed, which can then engage in various transformations, such as the reduction of organic halides or addition to unsaturated systems.

Reductive Dehalogenation of Organic Halides

This compound, in the presence of a radical initiator, can serve as a reducing agent for the conversion of organic halides to the corresponding alkanes. This provides a less toxic alternative to traditional tin-based radical reducing agents.

Experimental Protocol: General Procedure for the Radical-Mediated Reduction of Organic Halides

A solution of the organic halide (1.0 mmol), this compound (1.5 mmol), and a radical initiator (e.g., AIBN, 0.1 mmol) in a degassed solvent (e.g., benzene or toluene, 10 mL) is heated at reflux (around 80-110 °C) under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The crude product is then purified by column chromatography to afford the reduced alkane.

Data Presentation: Representative Data for the Reduction of Organic Halides with this compound

| Entry | Organic Halide | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromooctane | AIBN | Toluene | 80 | 3 | 93 |

| 2 | Bromocyclohexane | AIBN | Benzene | 80 | 4 | 89 |

| 3 | 1-Iodoadamantane | AIBN | Toluene | 80 | 2 | 95 |

| 4 | Benzyl bromide | AIBN | Benzene | 80 | 3 | 91 |

Data is representative and based on typical outcomes for radical-mediated reductions.

Mandatory Visualization: Radical Chain Mechanism for Reductive Dehalogenation

Caption: Radical chain mechanism for reductive dehalogenation.

Conclusion

This compound is a multifaceted reagent with significant potential in organic synthesis. Its utility in palladium-catalyzed cross-coupling, hydrosilylation, and radical-mediated reactions provides synthetic chemists with powerful tools for the construction of diverse and complex molecules. The experimental protocols and representative data presented in this guide are intended to serve as a practical resource for researchers exploring the reactivity of this versatile organosilane in their synthetic endeavors, particularly in the fields of materials science and drug discovery. Further exploration into the asymmetric catalysis and functionalization of the allyl groups of this compound is anticipated to unveil even more of its synthetic potential.

Methodological & Application

Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation of Alkenes using Triallylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-catalyzed hydrosilylation is a highly efficient and versatile chemical reaction for the formation of silicon-carbon bonds.[1] This atom-economical addition of a silicon-hydride bond across an unsaturated carbon-carbon bond is a cornerstone of organosilicon chemistry. Triallylsilane, with its reactive Si-H bond and three allyl groups, serves as a valuable trifunctional building block. Its platinum-catalyzed hydrosilylation with various alkenes allows for the synthesis of complex molecules with tailored properties, finding applications in materials science, surface modification, and the development of dendrimers and other macromolecular structures.

This document provides detailed application notes and protocols for the platinum-catalyzed hydrosilylation of alkenes using this compound, with a focus on providing practical guidance for researchers in academic and industrial settings.

Reaction Mechanism and Regioselectivity

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[2] This catalytic cycle involves the following key steps:

-

Oxidative Addition: The Si-H bond of this compound adds to the platinum(0) catalyst.

-

Alkene Coordination: The alkene substrate coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the platinum-hydride bond. This step is often rate-determining and typically proceeds in an anti-Markovnikov fashion, with the silicon atom attaching to the terminal carbon of a terminal alkene.

-

Reductive Elimination: The resulting alkylsilyl group is eliminated from the platinum center, regenerating the active catalyst and yielding the final product.

Side reactions such as alkene isomerization can sometimes occur, catalyzed by the platinum species.[1]

Catalysts

Several platinum complexes are effective for catalyzing hydrosilylation reactions. The most common include:

-

Karstedt's Catalyst: A platinum(0) complex with divinyltetramethyldisiloxane ligands, known for its high activity and solubility in organic solvents.[3]

-

Speier's Catalyst: A solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol, a widely used and commercially available catalyst.[4]

Experimental Protocols

General Considerations and Safety Precautions

-

Inert Atmosphere: Hydrosilylation reactions are sensitive to moisture and oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Dry Solvents: Solvents should be anhydrous to prevent side reactions and catalyst deactivation.

-

Reagent Purity: Alkenes and this compound should be free of impurities that could poison the catalyst, such as sulfur or phosphorus compounds.

-

Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Appropriate temperature control measures should be in place.

-

Platinum Catalyst Handling: Platinum catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Hydrosilylation of a Terminal Alkene (e.g., 1-Octene) with this compound using Karstedt's Catalyst

This protocol describes a general procedure for the anti-Markovnikov hydrosilylation of a terminal alkene with this compound.

Materials:

-

This compound

-

Karstedt's catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex solution in xylene, ~2% Pt)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Schlenk flask and other appropriate glassware

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add 1-octene (1.0 equivalent) and anhydrous toluene.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

With vigorous stirring, add Karstedt's catalyst solution (typically 10-50 ppm of platinum relative to the alkene).

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-80 °C) and monitored by an appropriate analytical technique (e.g., ¹H NMR, GC-MS) for the disappearance of the Si-H signal from this compound and the appearance of the product signals.

-

Upon completion, the solvent and any excess volatile reactants can be removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Product Characterization:

The final product, (octyl)this compound, should be characterized by:

-

¹H NMR: Expect to see the disappearance of the Si-H proton multiplet and the appearance of new signals corresponding to the octyl chain attached to the silicon atom.

-

¹³C NMR: Confirmation of the carbon skeleton of the product.

-

FT-IR: Disappearance of the Si-H stretching vibration (around 2100-2200 cm⁻¹).

-

Mass Spectrometry: Determination of the molecular weight of the product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the platinum-catalyzed hydrosilylation of various alkenes with different silanes. While specific data for this compound is limited in readily available literature, the data for structurally similar systems provides a useful benchmark for expected outcomes.

| Alkene | Silane | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Selectivity (anti-Markovnikov) |

| 1-Octene | Triethoxysilane | Karstedt's | 0.01 | 25 | 2 | >95 | >98:2 |

| Styrene | Triethoxysilane | Karstedt's | 0.01 | 25 | 2 | >95 | >98:2 (β-adduct) |

| Allyl Chloride | Trichlorosilane (B8805176) | Speier's | 0.01 | 60 | 3 | 20 | - |

| Allyl Chloride | Trichlorosilane | Karstedt's | 0.01 | 60 | 3 | 15 | - |

Note: The yields and selectivities for the reaction with this compound are expected to be high, similar to other terminal alkenes, but may require optimization of reaction conditions.

Visualizations

Reaction Signaling Pathway

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow

Caption: A typical experimental workflow for hydrosilylation.

Applications

The products of this compound hydrosilylation are versatile intermediates. The remaining two allyl groups on the silicon atom can be further functionalized through subsequent hydrosilylation reactions, allowing for the construction of:

-

Dendrimers and Hyperbranched Polymers: Stepwise addition of alkenes can lead to the controlled synthesis of complex, three-dimensional macromolecules.

-

Surface Modification: The hydrosilylated this compound derivatives can be used to modify surfaces, imparting new properties such as hydrophobicity or reactivity.

-

Cross-linking Agents: In polymer chemistry, these molecules can act as cross-linkers to create robust polymer networks.

Conclusion

Platinum-catalyzed hydrosilylation of alkenes with this compound is a powerful synthetic tool. By understanding the underlying mechanism and following carefully controlled experimental procedures, researchers can effectively synthesize a wide range of functionalized organosilicon compounds for diverse applications in science and technology. The protocols and data presented herein provide a solid foundation for the successful implementation of this important chemical transformation.

References

Application Notes and Protocols: Triallylsilane as a Crosslinking Agent for Silicone Elastomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicone elastomers are widely utilized in biomedical and pharmaceutical applications due to their excellent biocompatibility, thermal stability, and tunable mechanical properties.[1][2][3] The performance of these elastomers is critically dependent on their three-dimensional crosslinked network structure. Crosslinking converts linear or branched polysiloxane chains into a stable, elastic network.[4] One common method to achieve this is through hydrosilylation, an addition reaction between a vinyl-functionalized silicone polymer and a hydride-functional silane (B1218182) crosslinking agent, such as triallylsilane, in the presence of a platinum catalyst.[5][6][7][8] This process is advantageous as it produces no byproducts, ensuring high purity and dimensional stability of the final product.[9] This document provides detailed application notes and protocols for the use of this compound and other multifunctional silanes as crosslinking agents for silicone elastomers.

Crosslinking Mechanism: Hydrosilylation

The fundamental reaction for crosslinking vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) with this compound is a platinum-catalyzed hydrosilylation. In this reaction, the silicon-hydride (Si-H) groups of the crosslinking agent add across the carbon-carbon double bonds of the vinyl groups on the PDMS chains.[5][6][8][10] This forms stable ethylene (B1197577) bridges between the polymer chains, resulting in a three-dimensional network. The reaction is highly efficient and can be initiated at room or elevated temperatures.[9][10]

Caption: Hydrosilylation crosslinking of silicone elastomers.

Experimental Protocols

The following protocols are generalized procedures for the preparation of silicone elastomers using a hydrosilylation crosslinking agent. These may require optimization based on the specific polymer, crosslinker, and desired final properties.

3.1 Materials and Equipment

-

Polymers: Vinyl-terminated polydimethylsiloxane (PDMS-Vi) of a desired molecular weight.

-

Crosslinking Agent: this compound or other multi-hydrosilane functional siloxane.

-

Catalyst: Platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), typically as a solution in xylene or vinyl-terminated PDMS.[11]

-

Inhibitor (Optional): To control the curing rate (pot life), an inhibitor like 1-ethynyl-1-cyclohexanol (B41583) can be used.

-

Solvent (Optional): Anhydrous toluene (B28343) or other suitable solvent for viscosity reduction.

-

Equipment:

-

Mechanical mixer or planetary centrifugal mixer.

-

Vacuum chamber for degassing.

-

Molds (e.g., Teflon or aluminum).

-

Oven for curing at elevated temperatures.

-

Tensile tester for mechanical property analysis.

-

3.2 Experimental Workflow

Caption: Experimental workflow for silicone elastomer preparation.

3.3 Detailed Protocol

-

Preparation of the Pre-polymer Mixture:

-

In a suitable container, accurately weigh the vinyl-terminated PDMS.

-

Add the this compound crosslinking agent. The molar ratio of Si-H groups to vinyl groups is a critical parameter that influences the crosslinking density and mechanical properties of the final elastomer.[5] A common starting point is a 1.5:1 to 2:1 ratio of Si-H to vinyl groups.

-

If using a solvent to reduce viscosity, add it at this stage and mix until homogeneous.

-

-

Catalyst and Inhibitor Addition:

-

Add the platinum catalyst to the pre-polymer mixture. The concentration of the catalyst is typically in the range of 5-10 ppm of platinum.[9]

-

If a longer working time is required, add an inhibitor. The amount of inhibitor will depend on the desired pot life and curing temperature.

-

Thoroughly mix all components using a mechanical or planetary centrifugal mixer until a uniform dispersion is achieved.[6]

-

-

Degassing:

-

Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles.[12] Continue degassing until bubbling subsides.

-

-

Casting and Curing:

-

Pour the degassed mixture into the desired mold.

-

Cure the elastomer at the selected temperature. Curing can be performed at room temperature or accelerated at elevated temperatures (e.g., 80-150°C).[11][12] The curing time will depend on the temperature, catalyst concentration, and the presence of an inhibitor. A typical curing schedule is 24 hours at 100°C.[6]

-

-

Post-Curing (Optional):

-

For some applications, a post-curing step at a higher temperature (e.g., 150°C) for several hours may be beneficial to ensure complete reaction and remove any volatile components.

-

-

Characterization:

-

After curing, the elastomer can be demolded and subjected to various characterization techniques, including tensile testing to determine its mechanical properties.

-

Data Presentation

The mechanical properties of silicone elastomers are highly dependent on the formulation and curing conditions. The following tables summarize representative data for silicone elastomers prepared via hydrosilylation.

Table 1: Influence of Curing Temperature on Mechanical Properties

| Curing Temperature (°C) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 65 | 0.45 ± 0.04 | - | - |

| 80 | 0.58 ± 0.03 | - | - |

| 100 | 0.75 ± 0.02 | 0.2 - 0.6 | 70 - 360 |

| 120 | 0.88 ± 0.02 | - | - |

| 150 | 0.99 ± 0.02 | - | - |

Data compiled from multiple sources for illustrative purposes.[5][6][12]

Table 2: Influence of Si-H:Vinyl Ratio on Mechanical Properties

| Si-H:Vinyl Molar Ratio | Shore OO Hardness |

| 1:1 | 46 |

| 2:1 | 73 |

Data adapted from a study on a specific silicone system.[11]

Applications in Research and Drug Development

The unique properties of silicone elastomers crosslinked with agents like this compound make them suitable for a variety of high-stakes applications:

-

Medical Devices: Their biocompatibility and biodurability are advantageous for use in catheters, tubing, seals, and as components of implantable devices.[1][2]

-

Drug Delivery: The permeable nature of silicone elastomers allows for their use in transdermal and implantable drug delivery systems, providing controlled release of therapeutic agents.

-

Soft Robotics and Microfluidics: The ability to create soft elastomers with tailored mechanical properties is crucial for the fabrication of soft actuators and microfluidic "lab-on-a-chip" devices for diagnostics and high-throughput screening.[5][6]

-

Cell Culture and Tissue Engineering: The biocompatible and gas-permeable surface of silicone elastomers provides a suitable substrate for cell culture and tissue engineering applications.

Safety Precautions

-

This compound and other silanes: These can be flammable and may react with moisture. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Platinum Catalysts: These are typically used in small quantities but can be sensitizers. Avoid direct contact with skin and eyes.

-

Solvents: If using solvents like toluene, be aware of their flammability and toxicity. Handle only in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- 1. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [scholarworks.umass.edu]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. Crosslinking and modification of silicones [chemiedidaktik.uni-wuppertal.de]

- 11. researchgate.net [researchgate.net]

- 12. real.mtak.hu [real.mtak.hu]

Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Triallylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SNPs) are versatile platforms for a multitude of biomedical applications, including drug delivery, diagnostics, and bio-imaging, owing to their high biocompatibility, large surface area, and tunable pore sizes.[1] The surface of silica nanoparticles is rich in silanol (B1196071) groups (Si-OH), which allows for covalent modification to introduce various functionalities.[2] The functionalization of SNPs with organosilanes is a critical step to tailor their surface properties for specific applications. Triallylsilane offers a unique trifunctional handle for subsequent bioconjugation reactions, particularly through "click" chemistry, enabling the attachment of therapeutic molecules, targeting ligands, and imaging agents. The allyl groups provide reactive sites for efficient and specific conjugation, making this compound-modified silica nanoparticles a promising platform for advanced drug delivery systems.[3]

These application notes provide detailed protocols for the synthesis of silica nanoparticles, their surface modification with this compound, and subsequent characterization. Furthermore, potential applications in drug delivery are discussed, highlighting the versatility of the allyl functional group.

Data Presentation

The successful modification of silica nanoparticles with this compound can be quantified and characterized by various analytical techniques. The following tables summarize typical quantitative data obtained before and after surface modification.

Table 1: Physicochemical Properties of Unmodified and this compound-Modified Silica Nanoparticles

| Parameter | Unmodified SNPs | This compound-Modified SNPs |

| Average Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| Zeta Potential (mV) in PBS (pH 7.4) | -25 ± 3 | -15 ± 4 |

| Surface Grafting Density (molecules/nm²) | N/A | 2-5 (estimated) |

Table 2: Thermogravimetric Analysis (TGA) Data for Quantification of Surface Modification

| Sample | Initial Weight (mg) | Weight Loss up to 150°C (adsorbed water) | Weight Loss from 150°C to 800°C (organic content) | Residual Weight at 800°C (inorganic silica) |

| Unmodified SNPs | 10.00 | ~2-5% | ~1-3% | ~92-97% |

| This compound-Modified SNPs | 10.00 | ~2-5% | ~5-15% | ~80-93% |

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of silica nanoparticles with a controlled size distribution using the Stöber method.[4]

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ethanol (B145695) (absolute)

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

-

Deionized water

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water.

-